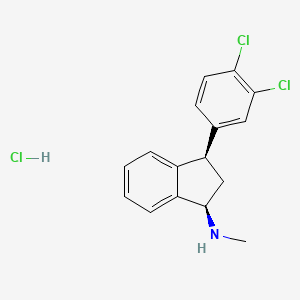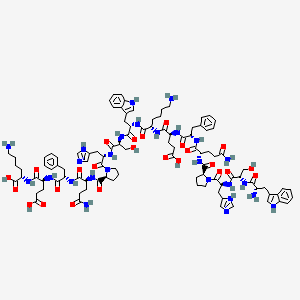
Wshpqfekwshpqfek
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wshpqfekwshpqfek: is an oligopeptide that can efficiently, rapidly, and specifically link proteins and double-stranded deoxyribonucleic acid molecules. This compound is used to construct deoxyribonucleic acid-protein hybrids, making it a valuable tool in biochemical and molecular biology research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Wshpqfekwshpqfek is synthesized through solid-phase peptide synthesis, a method commonly used for creating peptides. The synthesis involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by specific groups to prevent unwanted reactions. The process includes deprotection and coupling steps, repeated until the desired peptide sequence is obtained .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Wshpqfekwshpqfek primarily undergoes peptide bond formation and cleavage reactions. It can also participate in reactions with nucleophiles and electrophiles due to the presence of functional groups in its amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Typically involves reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).
Cleavage Reactions: Often use strong acids like trifluoroacetic acid to remove protecting groups and release the peptide from the resin.
Major Products: The major products of these reactions are the desired peptide sequences, which can be further modified or conjugated with other molecules for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Wshpqfekwshpqfek is used to create deoxyribonucleic acid-protein hybrids, which are essential for studying protein-deoxyribonucleic acid interactions and developing new biochemical assays .
Biology: In molecular biology, this compound helps in the construction of hybrid molecules that can be used to investigate gene expression, protein function, and cellular processes .
Industry: In the biotechnology industry, this compound is used in the development of diagnostic tools and biosensors that rely on deoxyribonucleic acid-protein interactions .
Wirkmechanismus
Wshpqfekwshpqfek exerts its effects by forming covalent bonds between proteins and double-stranded deoxyribonucleic acid molecules. The mechanism involves the specific recognition and binding of amino acid residues in the peptide to complementary sequences in the deoxyribonucleic acid. This interaction facilitates the construction of stable deoxyribonucleic acid-protein hybrids, which can be used for various biochemical and molecular biology applications .
Vergleich Mit ähnlichen Verbindungen
Biotinylated Peptides: Used for similar purposes in linking proteins to other molecules.
Histidine-Tagged Peptides: Commonly used for protein purification and interaction studies.
Streptavidin-Biotin Systems: Widely used in molecular biology for linking proteins and nucleic acids.
Uniqueness: Wshpqfekwshpqfek is unique due to its specific sequence and ability to efficiently link proteins and double-stranded deoxyribonucleic acid molecules in a rapid and specific manner. This makes it particularly valuable for constructing stable deoxyribonucleic acid-protein hybrids, which are essential for advanced biochemical and molecular biology research .
Eigenschaften
Molekularformel |
C100H132N26O25 |
|---|---|
Molekulargewicht |
2098.3 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C100H132N26O25/c101-37-13-11-25-66(112-87(137)69(31-35-83(131)132)113-91(141)72(41-55-17-3-1-4-18-55)118-89(139)67(29-33-81(104)129)115-96(146)79-27-15-39-125(79)98(148)75(45-59-49-106-53-110-59)121-94(144)77(51-127)123-85(135)63(103)43-57-47-108-64-23-9-7-21-61(57)64)86(136)120-74(44-58-48-109-65-24-10-8-22-62(58)65)93(143)124-78(52-128)95(145)122-76(46-60-50-107-54-111-60)99(149)126-40-16-28-80(126)97(147)116-68(30-34-82(105)130)90(140)119-73(42-56-19-5-2-6-20-56)92(142)114-70(32-36-84(133)134)88(138)117-71(100(150)151)26-12-14-38-102/h1-10,17-24,47-50,53-54,63,66-80,108-109,127-128H,11-16,25-46,51-52,101-103H2,(H2,104,129)(H2,105,130)(H,106,110)(H,107,111)(H,112,137)(H,113,141)(H,114,142)(H,115,146)(H,116,147)(H,117,138)(H,118,139)(H,119,140)(H,120,136)(H,121,144)(H,122,145)(H,123,135)(H,124,143)(H,131,132)(H,133,134)(H,150,151)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |
InChI-Schlüssel |
HZAKOKRLXCBMHN-PVBLXRKMSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)

![3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)
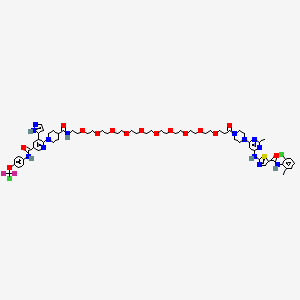
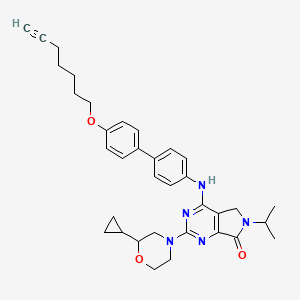
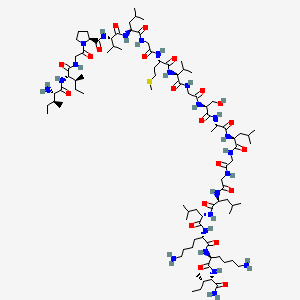
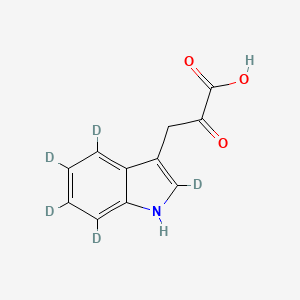
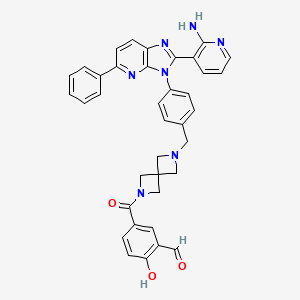
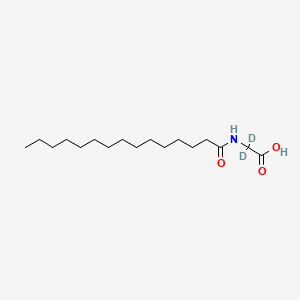
![1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B12374341.png)
